molecular formula C11H12ClNO2 B2740194 4-Amino-2-methoxynaphthalen-1-ol hydrochloride CAS No. 1616752-18-1

4-Amino-2-methoxynaphthalen-1-ol hydrochloride

Cat. No.: B2740194
CAS No.: 1616752-18-1
M. Wt: 225.67
InChI Key: NPNFNNXVZGVLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group on the naphthalene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.

    Methoxylation: The hydroxyl group at the 2-position of the naphthol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Nitration: The methoxylated naphthol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxynaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be further reduced to form amines or other reduced products.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce halogen atoms into the aromatic ring.

Scientific Research Applications

4-Amino-2-methoxynaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-1-naphthol: This compound is similar in structure but has a methyl group instead of a methoxy group.

    2-Amino-4-methylphenol: This compound has a similar aromatic structure but with different substituents.

Uniqueness

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is unique due to the presence of both an amino group and a methoxy group on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

4-amino-2-methoxynaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNFNNXVZGVLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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